
Ácido perfluorotridecanoico
Descripción general
Descripción
Perfluorotridecanoic acid, also known as Perfluorotridecanoic acid, is a useful research compound. Its molecular formula is C12F25COOH and its molecular weight is 664.10 g/mol. The purity is usually 95%.
The exact mass of the compound Perfluorotridecanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Perfluorotridecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorotridecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis ambiental
El ácido perfluorotridecanoico es un tipo de sustancia perfluoroalquílica y polifluoroalquílica (PFAS), que son moléculas sintéticas utilizadas para diversos fines en productos industriales, militares y de consumo . Debido a su persistencia en el medio ambiente y los posibles riesgos para la salud, a menudo son objeto de análisis ambientales . Por ejemplo, la Agencia de Protección Ambiental de los Estados Unidos (USEPA) ha integrado un método para analizar PFAS, incluido el ácido perfluorotridecanoico, en su instrumentación actual .
Optimización de métodos analíticos
El ácido perfluorotridecanoico se utiliza en la optimización de métodos analíticos, como los parámetros de LC-MS/MS para el análisis de PFAS . Esto ayuda a proporcionar capacidades analíticas para varias organizaciones como el Centro de Investigación y Desarrollo de Ingeniería del Ejército de los Estados Unidos (ERDC), el Cuerpo de Ingenieros del Ejército de los Estados Unidos (USACE) y el Departamento de Defensa (DoD) .
Estudios de disrupción tiroidea
Se ha realizado investigación sobre los efectos disruptivos tiroideos del ácido perfluorotridecanoico en peces cebra (Danio rerio) y en la línea celular de pituitaria de rata (GH3) . Esto ayuda a comprender el impacto de tales sustancias en el sistema endocrino y sus posibles riesgos para la salud .
Degradación fotocatalítica
Aunque no está directamente relacionado con el ácido perfluorotridecanoico, se ha revisado el progreso de la investigación en la preparación de materiales de degradación fotocatalítica de sustancias similares como el PFOA . Esto podría aplicarse potencialmente al ácido perfluorotridecanoico también, ayudando en la degradación eficiente de tales sustancias en el agua .
Determinación de la composición elemental
El ácido perfluorotridecanoico se puede utilizar en la determinación de la composición elemental confiable de compuestos en muestras complejas, como la materia orgánica natural (NOM) mediante espectrometría de masas de resonancia de ciclotrón de iones de transformada de Fourier de resolución ultraalta (FTICR-MS) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.
Mecanismo De Acción
Target of Action
Perfluorotridecanoic acid (PFTrDA) is a perfluoroalkyl substance (PFAS) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
PFTrDA interacts with its targets, leading to changes in the expression of certain enzymes and receptors. It increases the expression of Cyp2B10 and 4A14 enzymes in the liver, which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids . PFTrDA also activates PPARα, a key regulator of lipid metabolism . This interaction leads to changes in lipid metabolism, potentially affecting energy production and storage in the body.
Biochemical Pathways
The activation of PPARα by PFTrDA affects lipid metabolism, a crucial biochemical pathway for energy production and storage . PFTrDA has also been shown to inhibit peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition is associated with DNA damage , indicating that PFTrDA can affect multiple biochemical pathways and processes.
Result of Action
The activation of PPARα and the increased expression of Cyp2B10 and 4A14 enzymes by PFTrDA can lead to changes in lipid metabolism and energy production . The inhibition of peroxisomal β-oxidation by PFTrDA is associated with DNA damage , which can lead to various cellular effects and potential health risks. PFTrDA has a relatively high toxicity and can promote tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFTrDA. For example, PFTrDA can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFTrDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFTrDA-containing products is the main route of exposure .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Perfluorotridecanoic acid interacts at the molecular level with the interface between liquids and solids, facilitating the formation of a uniform and stable film . This interaction alters the intermolecular forces and promotes the formation of a continuous film, enhancing the wetting properties of liquids . This can be advantageous in various experimental procedures that require precise and controlled interactions between different substances .
Cellular Effects
Perfluorotridecanoic acid has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit fetal Leydig cell differentiation in rats after in utero exposure, mainly through increasing oxidative stress and inducing autophagy . It also affects the expression of mitochondrial-related genes and oxidative stress-related genes in larval fish .
Molecular Mechanism
At the molecular level, Perfluorotridecanoic acid interacts with the interface between liquids and solids, altering the intermolecular forces, and promoting the formation of a continuous film . Its mechanism of action involves enhancing the wetting properties of liquids .
Dosage Effects in Animal Models
In animal models, Perfluorotridecanoic acid has shown to have dosage-dependent effects. For example, in rats, a dosage of 10 mg/kg of Perfluorotridecanoic acid was found to decrease serum testosterone and luteinizing hormone levels .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF25O2/c14-2(15,1(39)40)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)38/h(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGGZAZAYHXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F25COOH, C13HF25O2 | |
| Record name | Perfluoro-n-tridecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868151 | |
| Record name | Perfluorotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72629-94-8 | |
| Record name | Perfluorotridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72629-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacosafluorotridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How prevalent is PFTrDA in the environment?
A1: PFTrDA has been detected in various environmental matrices, including air, water, sediment, and biota. Its widespread occurrence is attributed to its persistence and ability to travel long distances through atmospheric transport. [, , , ]
Q2: What are the primary sources of PFTrDA exposure for humans and wildlife?
A2: Dietary intake, particularly of contaminated seafood, is considered a major exposure pathway for humans. [, ] Wildlife are exposed through similar dietary routes, with biomagnification leading to higher concentrations in apex predators. [, , , ]
Q3: Have temporal trends in PFTrDA levels been observed?
A3: While some studies indicate a leveling off or slight decline in PFTrDA concentrations in certain species, others show continued increases. [, , ] This suggests that the phase-out of some PFASs has not yet translated into consistent declines in PFTrDA levels.
Q4: How does PFTrDA interact with biological systems?
A4: PFTrDA exhibits high binding affinity for proteins, particularly serum albumin. [] Its long-chain structure allows it to integrate into cell membranes, potentially disrupting membrane fluidity and cellular processes. [, ]
Q5: What are the known endocrine-disrupting effects of PFTrDA?
A5: Studies have linked PFTrDA exposure to alterations in thyroid hormone levels in both animals and humans. [, , , , ] In zebrafish, PFTrDA has been shown to disrupt sex steroid hormone production and gene expression along the hypothalamus-pituitary-gonad (HPG) axis, potentially impacting reproduction. []
Q6: How does PFTrDA affect fetal development?
A6: In utero exposure to PFTrDA has been linked to reduced fetal weight, altered anogenital distance in male offspring, and inhibited Leydig cell differentiation, potentially impacting male reproductive development. [, ]
Q7: What are the potential links between PFTrDA and oxidative stress?
A7: Research suggests that PFTrDA exposure may induce oxidative stress, as evidenced by increased protein oxidative damage and decreased antioxidant defenses in exposed Arctic seabirds. []
Q8: What is the current understanding of PFTrDA's effects on neurodevelopment?
A8: While research is ongoing, some studies suggest a potential link between prenatal PFTrDA exposure and neurodevelopmental outcomes in children. [] Further investigation is needed to elucidate these relationships.
Q9: How is PFTrDA measured in environmental and biological samples?
A9: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common method for quantifying PFTrDA. [, ]
Q10: What are the future directions for PFTrDA research?
A10: Future research should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


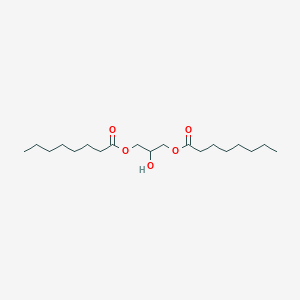
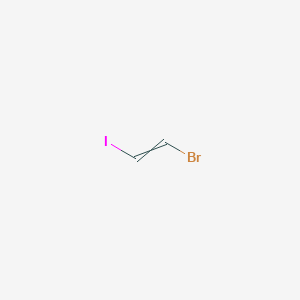
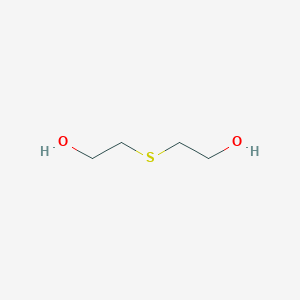

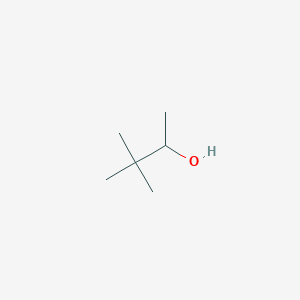

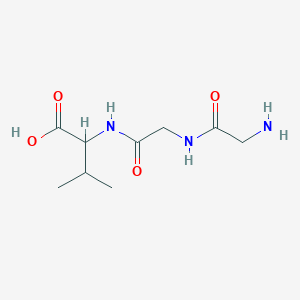

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)





